3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile
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Overview
Description
3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran moiety, a phenyl group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of action
Benzofuran derivatives, which “3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile” is part of, have been shown to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on the exact structure of the compound.
Mode of action
The mode of action of benzofuran derivatives can also vary widely. For example, some benzofuran derivatives have been found to inhibit certain enzymes, which can lead to their anti-tumor or antibacterial effects .
Biochemical pathways
The biochemical pathways affected by benzofuran derivatives can depend on their specific targets. For example, if a benzofuran derivative inhibits an enzyme involved in DNA replication, it could affect the cell cycle and lead to anti-tumor effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary depending on their exact structure. Some benzofuran derivatives have been found to have good bioavailability .
Result of action
The molecular and cellular effects of benzofuran derivatives can depend on their specific targets and mode of action. For example, if a benzofuran derivative inhibits an enzyme involved in DNA replication, it could lead to cell cycle arrest and apoptosis .
Action environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
3-Methylbenzofuran: A derivative with a methyl group at the 3-position.
3-(Morpholinomethyl)-benzofuran: A derivative with a morpholinomethyl group at the 3-position.
Uniqueness: 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile is unique due to its combination of a benzofuran ring, a phenyl group, and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1-benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO2/c18-10-14(12-6-2-1-3-7-12)17(19)15-11-20-16-9-5-4-8-13(15)16/h1-9,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEHUJVTIZIZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C2=COC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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